molecular formula C26H32ClN3O4 B12021238 3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 767289-01-0

3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12021238
CAS No.: 767289-01-0
M. Wt: 486.0 g/mol
InChI Key: BHQRQJMNNHQHRM-RDRPBHBLSA-N
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Preparation Methods

The synthesis of 3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The decanoylamino group is known to interact with lipid membranes, potentially disrupting their integrity. The carbohydrazonoyl group can form hydrogen bonds with various biomolecules, affecting their function. The 4-chlorobenzoate group may interact with enzymes, inhibiting their activity .

Comparison with Similar Compounds

3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:

Properties

CAS No.

767289-01-0

Molecular Formula

C26H32ClN3O4

Molecular Weight

486.0 g/mol

IUPAC Name

[3-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C26H32ClN3O4/c1-2-3-4-5-6-7-8-12-24(31)28-19-25(32)30-29-18-20-10-9-11-23(17-20)34-26(33)21-13-15-22(27)16-14-21/h9-11,13-18H,2-8,12,19H2,1H3,(H,28,31)(H,30,32)/b29-18+

InChI Key

BHQRQJMNNHQHRM-RDRPBHBLSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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